3-Methyldodecan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

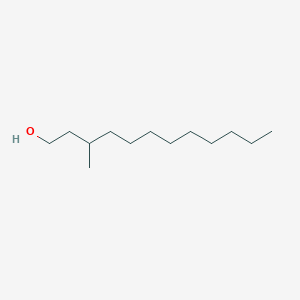

3-Methyldodecan-1-ol is a chemical compound with the molecular formula C13H28O . It is a type of fatty alcohol .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C13H28O/c1-3-4-5-6-7-8-9-10-13(2)11-12-14/h13-14H,3-12H2,1-2H3 . The molecular weight of this compound is 200.36 . Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 200.36 . More detailed physical and chemical properties might be available in specialized chemical databases .Scientific Research Applications

Chemoenzymatic Synthesis and Enantiomeric Purity

- (R)- and (S)-2-methyldecan-1-ol, a compound related to 3-Methyldodecan-1-ol, has been synthesized with high enantiomeric purity. This process uses transesterification in the presence of Pseudomonas fluorescens lipase, leading to the production of nearly optically pure 2-methyldecanoic acid (Ferraboschi, Grisenti, Manzocchi, & Santaniello, 1992).

Catalytic Hydrogenation in Capillary Reactors

- In a study of gas–liquid–solid “slurry Taylor” flow, the catalytic hydrogenation of 3-methyl-1-pentyn-3-ol, which is structurally similar to this compound, was evaluated in a capillary reactor. This method demonstrated excellent repeatability and allowed for effective reaction monitoring (Liedtke, Bornette, Philippe, & Bellefon, 2013).

Enzymatic Reduction and Synthesis of Pheromones

- Optically active (R)-(+)-2-methylbutan-1-ol, structurally related to this compound, was synthesized using enzymatic reduction. This compound was utilized in synthesizing chiral methyl-branched pheromones, demonstrating the application of such compounds in pheromone production (Geresh, Valiyaveettil, Lavie, & Shani, 1998).

Vitamin E Synthesis

- A key intermediate in the synthesis of natural α-tocopherol (vitamin E) has been obtained from compounds structurally similar to this compound, highlighting its potential use in the synthesis of important vitamins (Fuganti & Grasselli, 1980).

Metabolic Engineering for Biofuel Production

- Research on metabolic engineering for the production of isoprenoid-based C5 alcohols like 3-methyl-3-buten-1-ol, related to this compound, in E. coli, has been conducted. This study aims to develop biofuels, showcasing the application of similar compounds in renewable energy sources (George et al., 2015).

Study of Kinetics with Atomic Chlorine

- The reaction kinetics of structurally similar unsaturated alcohols, such as 3-butene-2-ol, with chlorine atoms have been investigated. This study contributes to understanding the reactivity of similar compounds in atmospheric environments (Rodríguez et al., 2007).

Safety and Hazards

The safety information for 3-Methyldodecan-1-ol includes several hazard statements, such as H319 and H410 . Precautionary statements include P264, P273, P280, P305+P351+P338, P337+P313, P391, and P501 . More detailed safety and hazard information might be available in specialized chemical databases .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 3-Methyldodecan-1-ol are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . .

properties

IUPAC Name |

3-methyldodecan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O/c1-3-4-5-6-7-8-9-10-13(2)11-12-14/h13-14H,3-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXXGASVJRBDNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-isobutyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid](/img/structure/B2768575.png)

![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2768577.png)

![7-(2-Chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2768581.png)

![1-(2-hydroxyethyl)-2-imino-10-methyl-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2768588.png)

![methyl 5-amino-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2768589.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methoxybenzoate](/img/structure/B2768593.png)